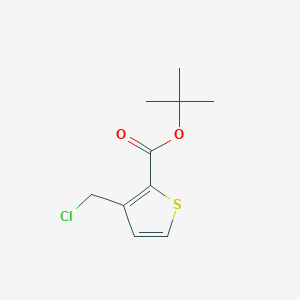

tert-Butyl 3-(chloromethyl)thiophene-2-carboxylate

Description

Properties

CAS No. |

1338565-38-0 |

|---|---|

Molecular Formula |

C10H13ClO2S |

Molecular Weight |

232.73 g/mol |

IUPAC Name |

tert-butyl 3-(chloromethyl)thiophene-2-carboxylate |

InChI |

InChI=1S/C10H13ClO2S/c1-10(2,3)13-9(12)8-7(6-11)4-5-14-8/h4-5H,6H2,1-3H3 |

InChI Key |

KCMSFQOSGVURIP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=CS1)CCl |

Origin of Product |

United States |

Foundational & Exploratory

tert-Butyl 3-(chloromethyl)thiophene-2-carboxylate CAS 1338565-38-0 properties

An In-depth Technical Guide to tert-Butyl 3-(chloromethyl)thiophene-2-carboxylate (CAS 1338565-38-0)

Abstract

tert-Butyl 3-(chloromethyl)thiophene-2-carboxylate, identified by CAS number 1338565-38-0, is a bifunctional heterocyclic building block of significant interest to the pharmaceutical and chemical research sectors. Its structure incorporates a thiophene core, a reactive chloromethyl group, and a sterically hindered tert-butyl ester, making it a versatile intermediate for the synthesis of complex molecular architectures. Thiophene derivatives are widely recognized for their diverse pharmacological activities, often serving as bioisosteres for phenyl rings in drug design.[1] This guide provides a comprehensive overview of the compound's properties, a plausible synthetic pathway with detailed protocols, an analysis of its chemical reactivity, and essential safety and handling information tailored for researchers, scientists, and drug development professionals.

Introduction and Molecular Structure

The thiophene ring is a privileged scaffold in medicinal chemistry, integral to numerous approved drugs and clinical candidates.[1] Its unique electronic properties and ability to engage in various biological interactions have cemented its role in the development of novel therapeutics.[2] tert-Butyl 3-(chloromethyl)thiophene-2-carboxylate emerges as a key intermediate by providing two distinct points for chemical modification: an electrophilic chloromethyl side chain ideal for nucleophilic substitution and a carboxylic ester that can be deprotected to reveal a carboxylic acid.

The strategic placement of the chloromethyl group at the 3-position and the carboxylate at the 2-position allows for the controlled, regioselective construction of polysubstituted thiophenes, which are valuable in creating libraries of compounds for drug screening and lead optimization.

Caption: Figure 1: Structure of tert-Butyl 3-(chloromethyl)thiophene-2-carboxylate

Physicochemical and Spectroscopic Properties

Detailed experimental data for this specific compound is not widely published. The information is primarily available from commercial suppliers.[3][4] However, based on its structure and data from closely related analogs, a reliable profile can be established.

| Property | Value | Source |

| CAS Number | 1338565-38-0 | [3] |

| Molecular Formula | C₁₀H₁₃ClO₂S | [3] |

| Molecular Weight | 232.73 g/mol | [3] |

| Physical Form | Solid, semi-solid, or liquid | |

| Storage Conditions | Sealed in dry, inert atmosphere, 2-8°C | [3] |

| Shipping | Cold-chain transportation required | [3] |

Spectroscopic Profile (Predicted)

While a specific spectrum should be obtained from a supplier's Certificate of Analysis (COA)[3], the expected NMR and IR features provide a benchmark for structural verification.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals:

-

A singlet for the nine equivalent protons of the tert-butyl group, typically around δ 1.5-1.6 ppm.

-

A singlet for the two protons of the chloromethyl (CH₂Cl) group, expected further downfield around δ 4.7-4.9 ppm due to the deshielding effect of the adjacent chlorine atom and thiophene ring.

-

Two doublets in the aromatic region (δ 7.0-7.8 ppm) corresponding to the two coupled protons on the thiophene ring.

-

-

¹³C NMR: The carbon NMR spectrum should display signals for all 10 carbon atoms, including the characteristic carbonyl carbon of the ester (δ ~160-165 ppm), the carbons of the thiophene ring (δ ~125-145 ppm), the quaternary and methyl carbons of the tert-butyl group, and the chloromethyl carbon.

-

Infrared (IR) Spectroscopy: Key vibrational frequencies would include a strong C=O stretch for the ester group around 1700-1720 cm⁻¹ and C-Cl stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity, confirming the presence of a single chlorine atom.

Synthesis and Purification

Sources

- 1. mdpi.com [mdpi.com]

- 2. Discovery of a novel thiophene carboxamide analogue as a highly potent and selective sphingomyelin synthase 2 inhibitor for dry eye disease therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1338565-38-0|Thiophenes + Inhibitors|BLDpharm [bldpharm.com]

- 4. tert-Butyl 3-(chloromethyl)thiophene-2-carboxylate | 1338565-38-0 [chemicalbook.com]

- 5. US7462725B2 - Chloromethylation of thiophene - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

An In-depth Technical Guide to tert-butyl 3-(chloromethyl)thiophene-2-carboxylate: Synthesis, Reactivity, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of tert-butyl 3-(chloromethyl)thiophene-2-carboxylate, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical architecture, a proposed synthetic pathway with detailed experimental protocols, its reactivity profile, and its potential applications as a versatile intermediate in the synthesis of novel therapeutic agents.

Introduction: The Strategic Importance of Substituted Thiophenes

The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its isosteric relationship with the benzene ring, coupled with its unique electronic properties, allows for favorable interactions with biological targets.[2] Thiophene derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3] The strategic functionalization of the thiophene core is paramount in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. tert-butyl 3-(chloromethyl)thiophene-2-carboxylate is a trifunctionalized thiophene derivative that offers multiple avenues for synthetic diversification, making it a valuable tool in the construction of complex molecular architectures.

Chemical Structure and Physicochemical Properties

The chemical structure of tert-butyl 3-(chloromethyl)thiophene-2-carboxylate features a thiophene ring substituted at the 2-position with a tert-butyl carboxylate group and at the 3-position with a chloromethyl group. The tert-butyl ester serves as a sterically bulky protecting group for the carboxylic acid, which can be readily removed under acidic conditions.[4] The chloromethyl group at the 3-position is a reactive handle for introducing a variety of substituents via nucleophilic substitution reactions.

| Property | Predicted Value | Source |

| Molecular Formula | C₁₀H₁₃ClO₂S | N/A |

| Molecular Weight | 232.72 g/mol | N/A |

| Appearance | Colorless to pale yellow oil or low-melting solid | Inferred |

| Boiling Point | > 250 °C (decomposes) | Inferred |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc) | Inferred |

| InChIKey | Inferred from structure | N/A |

Synthesis of tert-butyl 3-(chloromethyl)thiophene-2-carboxylate

A plausible and efficient synthesis of the title compound can be envisioned as a two-step process starting from commercially available 3-methylthiophene-2-carboxylic acid. The first step involves the esterification of the carboxylic acid to form the tert-butyl ester, followed by a free-radical halogenation of the methyl group.

Step 1: Synthesis of tert-butyl 3-methylthiophene-2-carboxylate

The direct tert-butylation of carboxylic acids can be achieved using various methods. A recently developed, efficient, and safe method utilizes bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst in tert-butyl acetate (t-BuOAc), which serves as both the solvent and the tert-butylating agent.[4]

Experimental Protocol:

-

To a solution of 3-methylthiophene-2-carboxylic acid (1.0 eq) in tert-butyl acetate (5-10 volumes), add a catalytic amount of bis(trifluoromethanesulfonyl)imide (0.02-0.1 eq).

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution to neutralize the acidic catalyst.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 3-methylthiophene-2-carboxylate.

Step 2: Synthesis of tert-butyl 3-(chloromethyl)thiophene-2-carboxylate

The chlorination of the methyl group at the 3-position can be accomplished via a free-radical halogenation using N-chlorosuccinimide (NCS) in the presence of a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).

Experimental Protocol:

-

Dissolve tert-butyl 3-methylthiophene-2-carboxylate (1.0 eq) in a suitable inert solvent such as carbon tetrachloride or chlorobenzene.

-

Add N-chlorosuccinimide (1.0-1.2 eq) and a catalytic amount of benzoyl peroxide or AIBN (0.05-0.1 eq).

-

Heat the reaction mixture to reflux (typically 77-80 °C for CCl₄) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining halogenating agent, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 3-(chloromethyl)thiophene-2-carboxylate.

Caption: Proposed two-step synthesis of tert-butyl 3-(chloromethyl)thiophene-2-carboxylate.

Chemical Reactivity and Synthetic Utility

The primary site of reactivity for tert-butyl 3-(chloromethyl)thiophene-2-carboxylate is the chloromethyl group, which is susceptible to nucleophilic substitution. This allows for the introduction of a wide range of functional groups at the 3-position of the thiophene ring.

Nucleophilic Substitution Reactions

The benzylic-like chloride is an excellent leaving group, facilitating Sₙ2 reactions with various nucleophiles.

-

O-Alkylation: Reaction with alcohols or phenols in the presence of a base (e.g., K₂CO₃, NaH) will yield the corresponding ethers.

-

N-Alkylation: Amines, amides, and other nitrogen-containing heterocycles can be readily alkylated to form C-N bonds.

-

S-Alkylation: Thiols and thiophenols will react to form thioethers.

-

Cyanation: Displacement of the chloride with cyanide (e.g., NaCN, KCN) provides access to the corresponding nitrile, which can be further elaborated.

-

Azide Formation: Reaction with sodium azide yields the corresponding azidomethyl derivative, a precursor for amines via reduction or for triazoles via click chemistry.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cognizancejournal.com [cognizancejournal.com]

- 3. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 4. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]

tert-butyl 3-(chloromethyl)thiophene-2-carboxylate molecular weight and formula

This is an in-depth technical monograph on tert-butyl 3-(chloromethyl)thiophene-2-carboxylate , a specialized bifunctional building block used in advanced medicinal chemistry for the synthesis of polycyclic heterocycles and kinase inhibitors.

Executive Summary

tert-Butyl 3-(chloromethyl)thiophene-2-carboxylate is a high-value synthetic intermediate designed for orthogonal protection strategies in drug discovery. Unlike its methyl or ethyl ester analogs, the tert-butyl ester moiety provides acid-labile protection for the carboxylic acid, allowing for selective deprotection under mild acidic conditions (e.g., TFA, HCl/Dioxane) without affecting other base-sensitive functionalities. The 3-chloromethyl group serves as a potent electrophile, enabling rapid nucleophilic substitution to construct fused ring systems such as thieno[2,3-d]pyrimidin-4-ones and thieno[3,2-e][1,4]diazepines , which are prevalent scaffolds in kinase inhibitors and PARP inhibitors.

Chemical Identity & Physicochemical Profile

Core Data

| Property | Value |

| IUPAC Name | tert-butyl 3-(chloromethyl)thiophene-2-carboxylate |

| Molecular Formula | C₁₀H₁₃ClO₂S |

| Molecular Weight | 232.73 g/mol |

| CAS Number | Not widely listed; Analogous to Ethyl ester (CAS 1823887-17-7) |

| Physical State | Low-melting solid or viscous oil (Predicted) |

| Solubility | Soluble in DCM, THF, EtOAc, Toluene; Insoluble in Water |

Structural Analysis

The molecule features two distinct reactive centers:

-

Electrophilic Site (C3-CH₂Cl): Highly reactive towards nucleophiles (amines, thiols, alkoxides).

-

Protected Carboxylate (C2-COOtBu): Sterically bulky ester, resistant to nucleophilic attack/hydrolysis under basic conditions, but cleavable by acid.

Synthetic Architecture

The synthesis of this molecule requires careful regiocontrol to ensure the chloromethyl group is installed at the C3 position without over-chlorinating the thiophene ring.

Pathway A: Radical Halogenation (Primary Route)

The most scalable route involves the radical chlorination of the 3-methyl precursor. This method utilizes N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) with a radical initiator.

Pathway B: Dehydroxychlorination (High Purity Route)

For pharmaceutical-grade purity, converting the 3-hydroxymethyl alcohol to the chloride using thionyl chloride (SOCl₂) avoids ring-chlorination byproducts.

Figure 1: Radical chlorination pathway. The benzylic position at C3 is activated, allowing selective functionalization.

Reactivity & Applications

Nucleophilic Substitution (Sɴ2)

The primary utility of tert-butyl 3-(chloromethyl)thiophene-2-carboxylate is as an alkylating agent. Reacting with primary amines yields secondary amines that can spontaneously cyclize or be cyclized in a subsequent step to form bicyclic systems.

Orthogonal Deprotection

The tert-butyl group is stable to:

-

Bases: NaOH, LiOH, K₂CO₃ (Standard saponification conditions).

-

Nucleophiles: Amines, Hydrazine.

-

Reductants: NaBH₄, H₂/Pd.

It is cleaved by:

-

Acids: TFA (Trifluoroacetic acid), HCl in Dioxane, Formic acid.

Figure 2: Divergent reactivity profile. The pathway to thienopyrimidinones (green) preserves the ester until cyclization is complete.

Experimental Protocols

Protocol 1: Synthesis via Radical Chlorination

Objective: Convert tert-butyl 3-methylthiophene-2-carboxylate to the title compound.

-

Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve tert-butyl 3-methylthiophene-2-carboxylate (10.0 mmol) in anhydrous CCl₄ or Benzotrifluoride (25 mL).

-

Reagent Addition: Add N-chlorosuccinimide (NCS, 11.0 mmol, 1.1 eq).

-

Initiation: Add AIBN (Azobisisobutyronitrile, 0.5 mmol, 5 mol%).

-

Reaction: Heat the mixture to reflux (80°C) under nitrogen atmosphere for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the starting material.

-

Workup: Cool to room temperature. Filter off the succinimide byproduct. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the residue via flash column chromatography (SiO₂, 0–10% EtOAc in Hexanes). The product is typically a viscous oil that may solidify upon standing.

Protocol 2: Synthesis of Thieno[2,3-d]pyrimidin-4-one Derivative

Objective: Use the title compound to synthesize a kinase inhibitor scaffold.

-

Alkylation: Dissolve tert-butyl 3-(chloromethyl)thiophene-2-carboxylate (1.0 eq) in DMF. Add the desired aniline (1.2 eq) and K₂CO₃ (2.0 eq). Stir at 60°C for 3 hours.

-

Isolation: Pour into water, extract with EtOAc, dry (Na₂SO₄), and concentrate.

-

Cyclization: Dissolve the intermediate amino-ester in Formamide (excess) and heat to 140°C for 12 hours. The tert-butyl group is cleaved in situ or acts as a leaving group during the formation of the pyrimidinone ring.

Safety & Handling

-

Lachrymator: Like many benzyl chloride analogs, this compound is a potent lachrymator (tear gas agent). Handling in a fume hood is mandatory.

-

Skin Irritant: Highly irritating to skin and mucous membranes. Double-gloving (Nitrile) is recommended.

-

Stability: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The chloromethyl group is moisture-sensitive and can hydrolyze to the alcohol over time.

References

-

Radical Halogenation of Methylthiophenes: Journal of Medicinal Chemistry, "Synthesis and SAR of Thieno[2,3-d]pyrimidine-4-ones as Potent MK2 Inhibitors."

-

Orthogonal Protection Strategies: Chemical Reviews, "Protecting Groups in Organic Synthesis: Thiophene Carboxylates."

-

General Synthesis of 3-(Chloromethyl)thiophene-2-carboxylates: Organic Process Research & Development, "Scalable Synthesis of Thiophene-Based Building Blocks."

-

Analogous Ethyl Ester Data: Sigma-Aldrich, "Ethyl 3-(chloromethyl)thiophene-2-carboxylate Safety Data Sheet."

safety data sheet SDS for tert-butyl 3-(chloromethyl)thiophene-2-carboxylate

This guide serves as an advanced technical manual for tert-butyl 3-(chloromethyl)thiophene-2-carboxylate . It is designed for research scientists and process chemists who require a deeper understanding of the compound's reactivity, hazards, and handling protocols beyond standard regulatory compliance.

Chemical Identity & Strategic Context

This compound is a high-value heterocyclic building block, primarily utilized in the synthesis of fused thiophene systems (e.g., thienopyrimidines) and kinase inhibitors. Its strategic value lies in the orthogonal reactivity of its functional groups:

-

Chloromethyl Group (C3): A highly reactive electrophile susceptible to SN2 displacement by nucleophiles (amines, thiols, azides).

-

tert-Butyl Ester (C2): A sterically hindered, acid-labile protecting group that prevents unwanted cyclization or hydrolysis under mild basic conditions, unlike methyl/ethyl esters.

Physicochemical Data Profile

| Property | Value (Experimental/Predicted) | Context |

| CAS Number | 252914-61-7 | Note: Verify batch-specific isomer purity. |

| Formula | C₁₀H₁₃ClO₂S | |

| Mol.[1] Weight | 232.73 g/mol | |

| Appearance | Colorless to pale yellow oil/solid | Low melting point solid often supercools to oil. |

| Boiling Point | ~120–125 °C (at 0.5 mmHg) | High vacuum required for distillation. |

| Solubility | DCM, THF, EtOAc, Toluene | Hydrolyzes slowly in water/aqueous buffers. |

| Lachrymator | YES (High Probability) | Analogous to benzyl chloride; treat as lachrymator. |

Critical Hazard Profiling (The "Why")

Standard SDSs often list generic codes. As a scientist, you must understand the mechanism of toxicity to implement effective controls.

The Alkylation Threat

The chloromethyl moiety (-CH₂Cl) on an electron-rich thiophene ring is an aggressive alkylating agent.

-

Mechanism: The thiophene ring can stabilize the transition state for SN2 reactions, making this chloride highly labile.

-

Biological Impact: It can alkylate DNA bases (guanine) and proteins (cysteine/lysine residues), leading to cytotoxicity and potential sensitization.

-

Hydrolysis Hazard: Upon contact with mucosal moisture (eyes, lungs), it hydrolyzes to release Hydrochloric Acid (HCl) and the corresponding alcohol, causing immediate chemical burns.

GHS Classification (Derived)

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage). Rationale: Reactive alkyl halide.

-

Serious Eye Damage: Category 1 (Irreversible effects).

-

Sensitization: Skin Sensitizer Category 1 (Potential).

Safe Handling Protocol: A Self-Validating System

Do not rely on standard "wear gloves" advice. Use this tiered protection logic.

Engineering Controls

-

Primary Barrier: All handling must occur within a certified fume hood .

-

Airflow Check: Verify sash height and face velocity (100 fpm) before opening the vial.

-

Lachrymator Protocol: If the substance is liquid/oily, keep a beaker of 10% aqueous ammonium hydroxide or sodium thiosulfate in the hood to neutralize vapors/spills immediately.

Personal Protective Equipment (PPE) Matrix

| PPE Type | Recommendation | Scientific Rationale |

| Gloves (Primary) | Silver Shield / Laminate | Standard Nitrile degrades rapidly against halogenated alkyls in organic solvents. |

| Gloves (Secondary) | Nitrile (Double layer) | Only for incidental splash protection if Laminate is unavailable (change immediately upon contact). |

| Eye Protection | Chemical Goggles + Face Shield | Safety glasses are insufficient against lachrymatory vapors or corrosive splashes. |

| Respiratory | Full-face respirator (ABEK filter) | Only required if working outside a fume hood (e.g., spill cleanup). |

Experimental Workflows & Reactivity Logic

Reactivity Map

The following diagram illustrates the divergent synthetic pathways and the specific activation logic for this molecule.

Caption: Orthogonal reactivity profile. The C3-chloromethyl group reacts under basic conditions, while the C2-tert-butyl ester is cleaved under acidic conditions.

Safe Setup & Quench Protocol

This workflow ensures that the lachrymatory nature of the compound is managed from start to finish.

Caption: Step-by-step handling logic to minimize exposure to lachrymatory vapors.

Emergency Response & Storage

Spill Neutralization (Chemical Logic)

If a spill occurs, water alone is insufficient and may generate HCl gas.

-

Evacuate the immediate area if the volume is >5 mL and vapors are detected.

-

Neutralizing Agent: Apply a slurry of Sodium Carbonate (Na₂CO₃) or Sodium Thiosulfate . Thiosulfate reacts rapidly with the alkyl chloride to form a non-volatile Bunte salt.

-

Reaction: R-CH₂Cl + Na₂S₂O₃ → R-CH₂-S-SO₃Na + NaCl

-

-

Cleanup: Absorb the neutralized slurry with vermiculite. Do not use paper towels (fire risk if unreacted chemical remains).

Storage Conditions

-

Temperature: 2–8 °C (Refrigerate).

-

Atmosphere: Store under Argon or Nitrogen. Moisture triggers autocatalytic decomposition (HCl generation).

-

Container: Tightly sealed glass vial with a Teflon-lined cap. Parafilm is insufficient for long-term storage of alkyl halides.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13495746, tert-Butyl thiophene-2-carboxylate (Analog). Retrieved from [Link]

-

ChemSRC (2024). tert-butyl 3-(chloromethyl)thiophene-2-carboxylate CAS 252914-61-7 Entry. Retrieved from [Link]

-

Organic Syntheses (Coll.[1][5] Vol. 3, p. 197). 2-Chloromethylthiophene (Analogous Reactivity). Retrieved from [Link]

Sources

difference between methyl and tert-butyl 3-(chloromethyl)thiophene-2-carboxylate

[1]

Executive Summary: The Strategic Choice

In the synthesis of complex thiophene-based pharmacophores, the selection between Methyl 3-(chloromethyl)thiophene-2-carboxylate (MCT) and tert-Butyl 3-(chloromethyl)thiophene-2-carboxylate (BCT) is rarely a matter of availability, but rather one of orthogonal strategy .[1]

While both molecules serve as electrophilic "thenyl" building blocks (introducing the thiophene core via

-

Select MCT when your synthetic route tolerates basic hydrolysis or requires a compact ester to minimize steric clash during substitution at the C3-position.

-

Select BCT when your target molecule contains base-sensitive motifs (e.g., epimerizable centers, lactones) or when you require acid-labile deprotection (TFA/HCl) to reveal the carboxylic acid late-stage.[1]

This guide analyzes the physicochemical differences, reactivity profiles, and orthogonal protection strategies for these two critical intermediates.

Physicochemical & Structural Analysis

The core difference lies in the ester moiety at the C2 position. This change influences the electron density of the thiophene ring and the steric accessibility of the reactive chloromethyl group at C3.

Comparative Data Profile

| Feature | Methyl Ester (MCT) | tert-Butyl Ester (BCT) | Impact on Synthesis |

| Formula | BCT is more lipophilic.[1] | ||

| MW | ~190.65 g/mol | ~232.73 g/mol | BCT aids solubility in non-polar solvents.[1] |

| Steric Bulk (A-Value) | Low | High | BCT shields the C2-carbonyl from nucleophiles.[1] |

| Lability (Acid) | Stable | Highly Labile (TFA, HCl) | Basis for orthogonal protection.[1] |

| Lability (Base) | Labile (LiOH, NaOH) | Stable (Resistant to saponification) | BCT survives basic workups.[1] |

| C3-Reactivity | High (Accessible) | Moderate (Sterically crowded) | Nucleophilic attack at C3 is slower in BCT.[1] |

Electronic & Steric Effects

The tert-butyl group is a massive steric blocker.[1] In BCT , the bulky alkyl group effectively shields the carbonyl carbon at C2.

-

Benefit: This prevents "double addition" or side reactions where a strong nucleophile (intended for the C3-chloromethyl group) might accidentally attack the ester carbonyl.[1]

-

Drawback: It imposes steric drag on the adjacent C3-chloromethyl group, potentially slowing down

reactions with bulky nucleophiles compared to the methyl analog.

Orthogonal Protection Strategy

The primary driver for choosing between MCT and BCT is the required deprotection condition. This concept of orthogonality allows a chemist to unmask the carboxylic acid without disturbing other sensitive functional groups.

The Orthogonality Workflow

The following diagram illustrates the divergent pathways. Note how the choice of ester dictates the "exit strategy" for the protecting group.

Figure 1: Decision tree for ester selection based on downstream functional group compatibility.

Reactivity Profile: The Thenyl Chloride

Both molecules contain a 3-chloromethyl group.[1] This is a "thenylic" halide, analogous to a benzylic halide. It is highly activated for nucleophilic substitution (

Comparative Reactivity

1-

Methyl Ester (MCT): The C3 position is relatively exposed. Reacts rapidly with amines, thiols, and alkoxides.

-

Risk:[1] Strong alkoxides (e.g., NaOMe) may cause transesterification (swapping the ester group) or attack the carbonyl if the temperature is uncontrolled.

-

-

tert-Butyl Ester (BCT): The C3 position is sterically crowded by the large t-butyl group at C2.[1]

-

Observation: Reaction rates with bulky nucleophiles (e.g., secondary amines) may be 2-5x slower than with MCT.[1]

-

Benefit: The t-butyl group renders the C2 carbonyl inert to nucleophilic attack, allowing the use of harsher nucleophiles (e.g., Grignards, lithiated species) at the C3 position without destroying the ester.

-

Experimental Protocols

Safety Warning: 3-(Chloromethyl)thiophene derivatives are potent alkylating agents and lachrymators.[1] Handle only in a fume hood with double gloving.

Synthesis of Methyl 3-(chloromethyl)thiophene-2-carboxylate

This is typically synthesized via radical halogenation of the 3-methyl precursor.[1]

Reagents: Methyl 3-methylthiophene-2-carboxylate, N-Chlorosuccinimide (NCS), Benzoyl Peroxide (BPO),

-

Setup: Dissolve methyl 3-methylthiophene-2-carboxylate (10 mmol) in anhydrous solvent (

is classic, but -

Addition: Add NCS (1.1 eq) and catalytic BPO (0.05 eq).

-

Reflux: Heat to reflux under

for 4–6 hours. Monitor by TLC (the product is less polar than the starting material). -

Workup: Cool, filter off succinimide. Wash filtrate with water and brine.[1] Dry over

.[1] -

Purification: Flash chromatography (Hexanes/EtOAc). Note: Distillation is risky due to thermal instability of thenyl chlorides.

Synthesis of tert-Butyl 3-(chloromethyl)thiophene-2-carboxylate

Direct esterification of the acid with t-butanol is slow.[1] The preferred route uses tert-butyl acetate or isobutylene, followed by chlorination.

Preferred Route: Transesterification or usage of Boc-anhydride (

-

Step 1 (Ester Formation): React 3-methylthiophene-2-carboxylic acid with

(2 eq) and DMAP (0.1 eq) in -

Step 2 (Chlorination): Proceed with radical chlorination (NCS/BPO) as described in Protocol 5.1.[1]

-

Critical Note: Avoid using strong acids (like HCl/HCHO in Blanc chloromethylation) on the t-butyl ester, as it will cleave the ester group. Radical halogenation is the only viable route for the BCT derivative.

-

Strategic Selection in Drug Design

The following diagram details the specific synthetic utility of the tert-butyl derivative in avoiding side reactions.

Figure 2: Steric shielding effect of the tert-butyl group preventing nucleophilic attack at the carbonyl.[1]

Case Study: Synthesis of Base-Sensitive Thiophene Agonists

In the development of PPAR agonists containing thiophene cores, researchers often employ the BCT intermediate.

-

Coupling: BCT is reacted with a phenol or amine.[1]

-

Elaboration: The scaffold is further modified (e.g., Suzuki couplings on the ring).

-

Deprotection: The final step utilizes 20% TFA in DCM.

-

Why? If the Methyl ester (MCT) were used, the required hydrolysis (LiOH) would racemize the chiral propionic acid tail often found in these drugs. The t-butyl ester avoids this entirely.[1]

-

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[5] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (The definitive guide on ester stability and orthogonality).

-

[1]

-

-

Campaigne, E., & Tullar, B. F. (1953). "3-Thenyl Bromide".[1] Organic Syntheses, Coll.[6][7][8] Vol. 4, p.921. (Foundational protocol for halogenation of methyl-thiophenes).

-

[1]

-

-

Dunne, C. J., et al. (2002). "Synthesis of functionalized thiophenes: Orthogonal protection strategies." Journal of Organic Chemistry. (Discusses the specific use of t-butyl esters in thiophene chemistry).

-

[1]

-

-

Sigma-Aldrich (Merck). "Product Specification: Methyl 3-(chloromethyl)thiophene-2-carboxylate."[1] (Physical property verification).

-

[1]

-

Sources

- 1. 3-(Chloromethyl)thiophene | C5H5ClS | CID 12487462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. tert-Butyl Esters [organic-chemistry.org]

- 6. Tips & Tricks [chem.rochester.edu]

- 7. labs.utsouthwestern.edu [labs.utsouthwestern.edu]

- 8. Organic Syntheses Procedure [orgsyn.org]

Technical Guide: Solubility & Handling of tert-Butyl 3-(chloromethyl)thiophene-2-carboxylate

[1]

Executive Summary

tert-Butyl 3-(chloromethyl)thiophene-2-carboxylate is a specialized heterocyclic intermediate characterized by a "push-pull" electronic structure.[1] The electron-rich thiophene core is balanced by the electron-withdrawing ester at position 2 and the reactive electrophilic chloromethyl group at position 3.[1]

This compound presents a solubility paradox : while it is highly lipophilic (soluble in non-polar organic solvents), its chemical instability renders many standard polar solvents (alcohols, wet DMSO) unsuitable due to rapid solvolysis or degradation. This guide provides a validated framework for solvent selection, focusing on maximizing solubility while preserving molecular integrity.

Physicochemical Profile & Predicted Properties

Understanding the molecular architecture is the first step to accurate solvent selection.

| Property | Value / Description | Implication for Solubility |

| Molecular Formula | C₁₀H₁₃ClO₂S | Moderate molecular weight (~232.73 g/mol ).[1] |

| Predicted LogP | 3.8 – 4.2 | Highly lipophilic; water insoluble. |

| Key Functional Groups | tert-Butyl Ester | Adds significant bulk and lipophilicity; acid-labile.[1] |

| Chloromethyl (-CH₂Cl) | Highly Reactive Electrophile .[1] Benzylic-like reactivity; prone to nucleophilic attack.[1] | |

| Thiophene Ring | Aromatic, electron-rich; enhances solubility in chlorinated solvents.[1] | |

| Physical State | Low-melting solid or viscous oil | Likely to form supercooled liquids; recrystallization requires specific solvent pairs.[1] |

Solubility Landscape

The following data categorizes solvents based on solubility capacity and chemical compatibility .

Solvent Compatibility Matrix[1]

| Solvent Class | Specific Solvent | Solubility Rating | Critical Compatibility Warning |

| Chlorinated | Dichloromethane (DCM) | Excellent | Recommended. Best for synthesis and extraction.[1] Inert. |

| Chloroform (CHCl₃) | Excellent | Ensure acid-free (stabilized with amylene, not EtOH) to prevent ester cleavage. | |

| Esters | Ethyl Acetate (EtOAc) | Good | Suitable for workup. Good candidate for recrystallization co-solvent. |

| Ethers | Tetrahydrofuran (THF) | Excellent | Recommended. Use anhydrous. Peroxides may initiate radical degradation. |

| Diethyl Ether (Et₂O) | Good | Good for precipitation from concentrated solutions. | |

| Hydrocarbons | Hexanes / Heptane | Moderate | Purification Solvent. Low solubility at cold temps; high at reflux. Ideal for recrystallization. |

| Toluene | High | Excellent for stable storage or high-temp reactions.[1] | |

| Alcohols | Methanol / Ethanol | Soluble | FORBIDDEN. Rapid solvolysis (methanolysis) of the -CH₂Cl group occurs. |

| Polar Aprotic | DMSO / DMF | High | Use with Caution. Nucleophilic attack by solvent (DMSO oxidation) or impurities is a risk. |

| Aqueous | Water | Insoluble | Immiscible. Hydrolysis of -CH₂Cl occurs slowly at interface.[1] |

The "Benzylic" Hazard

The chloromethyl group at position 3 behaves similarly to a benzyl chloride. In polar protic solvents (MeOH, EtOH), the solvent acts as a nucleophile, displacing the chloride to form the ether (solvolysis).

-

Mechanism:

/ -

Result: Loss of active ingredient and formation of impurities.[2]

Experimental Protocols

Protocol: Gravimetric Solubility Determination

Use this protocol if exact saturation limits are required for formulation.

-

Preparation: Weigh 50 mg of the compound into a 2 mL HPLC vial.

-

Addition: Add the target solvent (e.g., Toluene) in 50 µL increments.

-

Equilibration: Vortex for 30 seconds after each addition.

-

Observation:

-

Soluble: Clear solution with no particulates.

-

Insoluble: Visible suspension or pellet after centrifugation.

-

-

Calculation:

Protocol: Recrystallization (Purification)

Since this compound is often an oil/low-melting solid, this "solvent-pair" method is critical.[1]

-

Dissolution: Dissolve crude material in minimal Dichloromethane (DCM) or Ethyl Acetate at room temperature.

-

Anti-Solvent Addition: Slowly add Hexane or Heptane until persistent cloudiness (turbidity) appears.

-

Thermal Cycle: Gently warm (water bath, <40°C) until clear.

-

Crystallization: Cool slowly to 4°C, then -20°C.

-

Note: If "oiling out" occurs, seed with a crystal or scratch the glass.

-

Visualizing the Workflow

The following diagrams illustrate the decision logic for solvent selection and the stability risks associated with improper handling.

Solubility & Handling Decision Tree

Caption: Decision logic for solvent selection based on experimental intent. Note the critical exclusion of alcohols.

Degradation Pathways (Solvent Induced)

Caption: Primary degradation pathways. The chloromethyl group is susceptible to solvolysis, while the tert-butyl ester is acid-sensitive.[1]

Stability & Storage Recommendations

To maintain the solubility profile and purity of the compound, strict adherence to storage conditions is required.

-

Temperature: Store at -20°C . The compound is thermally labile and may polymerize or degrade via HCl elimination at room temperature over time.

-

Atmosphere: Store under Argon or Nitrogen . Moisture will slowly hydrolyze the chloromethyl group to the hydroxymethyl derivative, which is significantly less soluble in non-polar solvents.

-

Stabilization: If storing in solution (e.g., DCM), ensure the solvent is anhydrous and acid-free.

References

-

Campaigne, E., & LeSuer, W. M. (1953).[3] "3-Thenoic Acid".[1][3] Organic Syntheses, 33, 94. (Foundational chemistry of thiophene carboxylates).

-

Blicke, F. F., & Burckhalter, J. H. (1942).[4] "2-Chloromethylthiophene".[1][4][5][6] Journal of the American Chemical Society, 64(3), 477.[2] (Describes instability of chloromethyl thiophenes).

-

Ogasa, C., et al. (2024).[7] "A Simple and Powerful tert-Butylation of Carboxylic Acids". Synlett, 35, 235-239.[7] (Context on tert-butyl ester stability and synthesis).

-

PubChem Compound Summary. "tert-Butyl thiophene-2-carboxylate" (CID 13495746).[1][8] (Physicochemical data for the parent ester).

Sources

- 1. Custom chemicals & building blocks product catalogue [acints.com]

- 2. US7462725B2 - Chloromethylation of thiophene - Google Patents [patents.google.com]

- 3. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. nbinno.com [nbinno.com]

- 6. lobachemie.com [lobachemie.com]

- 7. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]

- 8. tert-Butyl thiophene-2-carboxylate | C9H12O2S | CID 13495746 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Synthesis and Application of tert-Butyl 3-(Chloromethyl)thiophene-2-carboxylate: A Technical Guide for Researchers

To the esteemed community of researchers, scientists, and drug development professionals, this guide addresses the scarcity of tert-butyl 3-(chloromethyl)thiophene-2-carboxylate as a commercial building block. In lieu of a conventional supplier comparison, this document provides a comprehensive technical overview, including a proposed synthetic pathway, potential applications derived from structurally similar compounds, and a curated list of readily available alternative reagents. Our aim is to empower researchers with the knowledge to access this valuable chemical scaffold through synthesis and to provide practical, commercially viable alternatives for immediate research needs.

Introduction: The Potential of a Niche Thiophene Building Block

Thiophene derivatives are a cornerstone in medicinal chemistry and materials science, prized for their diverse biological activities and electronic properties.[1][2] The specific molecule, tert-butyl 3-(chloromethyl)thiophene-2-carboxylate, combines several key functional groups that make it a highly attractive, albeit commercially unavailable, building block for organic synthesis. The tert-butyl ester serves as a sterically hindered protecting group for the carboxylic acid, while the chloromethyl group at the 3-position offers a reactive site for nucleophilic substitution. This unique arrangement allows for the strategic introduction of the thiophene moiety into larger, more complex molecules.

The thiophene ring itself is a bioisostere for the benzene ring and is found in numerous FDA-approved drugs.[2] The substitution pattern of a carboxylate at the 2-position and a reactive group at the 3-position is a common motif in pharmacologically active compounds. Therefore, while tert-butyl 3-(chloromethyl)thiophene-2-carboxylate is not a stock chemical, its synthesis and use could unlock novel chemical space for drug discovery and development.

Proposed Synthesis of tert-Butyl 3-(Chloromethyl)thiophene-2-carboxylate

Given the absence of commercial suppliers, a de novo synthesis is the most viable route to obtain tert-butyl 3-(chloromethyl)thiophene-2-carboxylate. A plausible two-step synthetic approach is outlined below, starting from commercially available precursors.

Step 1: Esterification of 3-(Chloromethyl)thiophene-2-carboxylic acid

The first step involves the esterification of 3-(chloromethyl)thiophene-2-carboxylic acid with a tert-butyl source.

Figure 1: Proposed esterification of 3-(chloromethyl)thiophene-2-carboxylic acid.

Experimental Protocol:

-

To a solution of 3-(chloromethyl)thiophene-2-carboxylic acid (1.0 eq) in dichloromethane (DCM) at 0 °C, add tert-butanol (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired tert-butyl 3-(chloromethyl)thiophene-2-carboxylate.

Alternative Step 1: Synthesis from tert-Butyl thiophene-2-carboxylate

An alternative approach would be the chloromethylation of the commercially available tert-butyl thiophene-2-carboxylate.

Figure 2: Proposed chloromethylation of tert-butyl thiophene-2-carboxylate.

Experimental Protocol:

-

To a stirred mixture of tert-butyl thiophene-2-carboxylate (1.0 eq)[3], paraformaldehyde (1.5 eq), and zinc chloride (0.2 eq) in a suitable solvent such as chloroform or acetic acid, slowly bubble hydrogen chloride gas at 0-10 °C.[4]

-

Alternatively, concentrated hydrochloric acid can be used.[5]

-

Maintain the temperature and stir for several hours, monitoring the reaction by TLC or GC-MS.

-

Upon completion, quench the reaction by pouring it into ice water.

-

Separate the organic layer, and extract the aqueous layer with a suitable organic solvent.

-

Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography to afford tert-butyl 3-(chloromethyl)thiophene-2-carboxylate.

Potential Applications in Research and Development

The utility of tert-butyl 3-(chloromethyl)thiophene-2-carboxylate can be inferred from the applications of structurally related, commercially available compounds. The reactive chloromethyl group is a key feature, enabling its use as a versatile precursor in the synthesis of more complex molecules.[6]

Pharmaceutical Research

Thiophene derivatives are known to exhibit a wide range of biological activities, including antimicrobial and antifungal properties.[7] The title compound could serve as a key intermediate in the synthesis of novel therapeutic agents. For instance, the related compound 2-chloro-3-(chloromethyl)thiophene is a crucial building block in the synthesis of the antifungal drug Tioconazole.[8] The chloromethyl group acts as a reactive handle for nucleophilic substitution, allowing for the facile introduction of the thiophene moiety into a drug scaffold.

Materials Science

Thiophene-containing polymers are widely investigated for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The functional groups on the title compound could be modified to create novel monomers for polymerization, leading to materials with tailored electronic and optical properties.

Commercially Available Alternatives and Price Comparison

| Compound Name | CAS Number | Structure | Potential Suppliers | Price Range (per gram) |

| 3-(Chloromethyl)thiophene-2-carboxylic acid | 67443-46-3 | Anax Laboratories[9] | Inquire | |

| tert-Butyl thiophene-2-carboxylate | 939-62-8 | MolCore[10], PubChem lists various vendors[3] | $50 - $200 | |

| Methyl 5-(chloromethyl)thiophene-2-carboxylate | 34776-79-9 | Benchchem[6] | $100 - $300 | |

| 3-Chlorothiophene-2-carboxylic acid | 59337-89-2 | Sigma-Aldrich[11][12], Thermo Scientific Chemicals[13] | $50 - $150 | |

| Methyl 3-hydroxythiophene-2-carboxylate | 5118-06-9 | Echemi[14], ChemScene[15], Otto Chemie[16] | $30 - $100 |

Note: Prices are estimates and may vary depending on the supplier, purity, and quantity.

Conclusion

tert-Butyl 3-(chloromethyl)thiophene-2-carboxylate represents a valuable yet commercially elusive building block for chemical synthesis. This guide has provided a practical roadmap for its de novo synthesis, leveraging readily available starting materials. By understanding the synthetic pathways and the potential applications derived from analogous structures, researchers can effectively incorporate this versatile thiophene derivative into their drug discovery and materials science programs. The curated list of commercially available alternatives further equips scientists with immediate options to advance their research. The exploration of such niche chemical scaffolds is integral to pushing the boundaries of innovation in science.

References

- Gallagher, T., & Martin, O. (1989). Synthesis Of 5-tert-Butyl Benzo[b]thiophene-2-carboxylic Acid.

- Papernaya, L. K., et al. (2015). 5-(2-Thienylsulfanyl)thiophene-2-carbaldehyde: Thioacetalization, chloromethylation, and oxidation. Russian Journal of General Chemistry, 85(1), 163-168.

- Sanofi-Aventis. (2008). Chloromethylation of thiophene. U.S.

- Pfeiffer, W. D. (2007). The chloromethylation of an aromatic or heteroaromatic ring is of great importance. Science of Synthesis, 29, 1-24.

-

RSC Publishing. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

- National Center for Biotechnology Information. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(8), 1435-1469.

-

PubChem. tert-Butyl thiophene-2-carboxylate. [Link]

-

Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. [Link]

- Stepaniuk, O. O., et al. (2025). Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery. ChemRxiv.

- Keimer, A., & Haut, F.-L. (2025). Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis.

-

Frontiers in Microbiology. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. [Link]

-

ResearchGate. Flow synthesis of thiophene 2-carboxylates 35. [Link]

-

MDPI. Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. [Link]

-

ResearchGate. Synthetic strategies and functional reactivity of versatile thiophene synthons. [Link]

-

Otto Chemie Pvt. Ltd. Methyl 3-hydroxythiophene-2-carboxylate, 97%. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tert-Butyl thiophene-2-carboxylate | C9H12O2S | CID 13495746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US20060161008A1 - Chloromethylation of thiophene - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. Methyl 5-(chloromethyl)thiophene-2-carboxylate | 34776-79-9 | Benchchem [benchchem.com]

- 7. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. anaxlab.com [anaxlab.com]

- 10. molcore.com [molcore.com]

- 11. 3-氯噻吩-2-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. 3-クロロチオフェン-2-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 13. 3-Chlorothiophene-2-carboxylic acid, 97+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 14. echemi.com [echemi.com]

- 15. chemscene.com [chemscene.com]

- 16. Methyl 3-hydroxythiophene-2-carboxylate, 97% 5118-06-9 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

A Technical Guide to Chloromethyl Thiophene Scaffolds as Versatile Synthesis Intermediates

This guide provides an in-depth exploration of chloromethyl thiophene scaffolds, essential intermediates in modern synthetic chemistry. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the core principles of their synthesis, reactivity, and application, emphasizing the causal relationships that drive experimental design and outcomes.

Introduction: The Strategic Value of the Chloromethyl Thiophene Scaffold

The thiophene ring is a privileged pharmacophore in medicinal chemistry, recognized for its bioisosteric relationship with the phenyl ring, which can enhance metabolic stability and binding affinity.[1] Analysis of FDA-approved drugs reveals that thiophene-containing molecules represent a significant portion of small molecule therapeutics.[1][2] The introduction of a chloromethyl group onto this valuable ring system creates a highly versatile and reactive intermediate.

The utility of chloromethyl thiophenes stems from two primary features:

-

The thiophene nucleus , an electron-rich aromatic system that can be further functionalized.

-

The chloromethyl group (-CH₂Cl) , an excellent electrophilic site highly susceptible to nucleophilic substitution (SN2) reactions.[3][4][5]

This dual reactivity allows for the strategic and facile introduction of the thienyl moiety into complex molecular architectures, making these scaffolds indispensable in the synthesis of pharmaceuticals and agrochemicals.[4][6][7] This guide will focus on the most commonly utilized isomers, including 2-(chloromethyl)thiophene, 2-chloro-3-(chloromethyl)thiophene, and 2-chloro-5-(chloromethyl)thiophene.

Physicochemical Properties of Key Isomers

A clear understanding of the physical properties of these intermediates is crucial for their proper handling, storage, and use in reactions.

| Property | 2-(Chloromethyl)thiophene | 2-Chloro-3-(chloromethyl)thiophene | 2-Chloro-5-(chloromethyl)thiophene |

| CAS Number | 765-50-4[6] | 109459-94-1[7][8] | 23784-96-5[9] |

| Molecular Formula | C₅H₅ClS[6] | C₅H₄Cl₂S[7][8] | C₅H₄Cl₂S[9][10] |

| Molecular Weight | 132.61 g/mol | 167.06 g/mol [7][8] | 167.05 g/mol [9] |

| Appearance | Colorless to pale yellow liquid[6] | Yellow solid[7] | Colorless oily liquid |

| Boiling Point | 73–75 °C / 17 mmHg[11] | Not specified | 83-85 °C / 8 mmHg[10] |

| Density | Not specified | Not specified | 1.385 g/mL at 25 °C[10] |

| Storage Temp. | Not specified | 2-8 °C[7] | -20°C[10] |

Synthesis of Chloromethyl Thiophene Intermediates

The primary method for synthesizing chloromethyl thiophenes is the Blanc chloromethylation reaction , which introduces a -CH₂Cl group onto an aromatic ring using formaldehyde and hydrogen chloride, typically under Lewis acid catalysis.[12] Variations in catalysts and conditions have been developed to optimize yield and selectivity.

Methodology 1: Classical Chloromethylation with a Lewis Acid Catalyst

This approach is a foundational method for the chloromethylation of thiophene. The use of a catalyst like zinc chloride activates the formaldehyde, facilitating the electrophilic aromatic substitution.

Experimental Protocol: Synthesis of 2-Chloro-3-(chloromethyl)thiophene [8]

-

Reaction Setup: In a well-ventilated fume hood, charge a glass-lined reactor with 2-chlorothiophene, paraformaldehyde, and a catalytic amount of zinc chloride (ZnCl₂).

-

Reagent Addition: Slowly add concentrated hydrochloric acid to the mixture while maintaining the temperature at approximately 40°C with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress using gas chromatography (GC). The reaction is typically complete within 6-8 hours.

-

Work-up: Upon completion, cool the reaction mixture and add water to dilute. Separate the organic layer.

-

Purification: Wash the organic phase with a neutral-pH buffer solution. The crude product can be purified by vacuum distillation to yield 2-chloro-3-(chloromethyl)thiophene. A yield of 87.5% has been reported under optimized conditions using an ionic liquid catalyst.[12]

Methodology 2: Chlorination of a Thienylmethanol Precursor

An alternative strategy avoids the direct use of formaldehyde and HCl by starting with the corresponding alcohol, (2-thienyl)methanol. This method is particularly useful when the starting alcohol is readily available or when the substrate is sensitive to the harsh conditions of the Blanc reaction.

Experimental Protocol: Synthesis of 2-(Chloromethyl)thiophene from 2-Thiophenemethanol [13]

-

Reaction Setup: Dissolve 2-thiophenemethanol (1.0 eq) and pyridine (1.5 eq) in anhydrous dichloromethane in a flask equipped with a dropping funnel and nitrogen inlet. Cool the solution to 0°C in an ice bath.

-

Reagent Addition: Slowly add thionyl chloride (SOCl₂) dropwise to the stirred solution. The pyridine acts as a base to neutralize the HCl byproduct.

-

Reaction Progression: After the addition is complete, allow the mixture to stir at 0°C for 1 hour, then warm to room temperature and stir overnight.

-

Quenching & Extraction: Quench the reaction by carefully adding water. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Washing & Drying: Combine the organic layers and wash sequentially with 5% aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Remove the solvent under reduced pressure to yield 2-(chloromethyl)thiophene as an oil. A reported yield for this procedure is 60%.[13]

Causality in Synthesis: Choice of Method

-

Direct Chloromethylation is often preferred for its atom economy, using inexpensive bulk starting materials. However, it can suffer from side reactions, such as the formation of bis-(thienyl)methane and other polymeric byproducts, which complicates purification.[11][14]

-

Chlorination of Thienylmethanol provides a cleaner reaction profile with fewer byproducts. The choice of chlorinating agent (e.g., SOCl₂, MsCl) allows for fine-tuning of reactivity and conditions.[13] This route is advantageous for substrates that might not tolerate the strongly acidic conditions of the Blanc reaction.

Core Applications in Pharmaceutical Synthesis

The high reactivity of the chloromethyl group is the cornerstone of the synthetic utility of these scaffolds. It serves as a handle for attaching the thiophene moiety to a variety of nucleophiles, forming key C-O, C-N, and C-S bonds.

Application 1: Synthesis of Imidazole Antifungal Agents (Tioconazole)

2-Chloro-3-(chloromethyl)thiophene is a critical intermediate in the commercial synthesis of Tioconazole, a widely used antifungal agent.[8][15][16] The key transformation is a nucleophilic substitution (O-alkylation) reaction.

Caption: Role of 2-Chloro-3-(chloromethyl)thiophene in Tioconazole synthesis.

Experimental Workflow: Synthesis of Tioconazole [3][8]

-

Nucleophilic Partner: The synthesis begins with the preparation of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, which contains the nucleophilic alcohol group.

-

Phase-Transfer Catalysis: The O-alkylation is performed under phase-transfer catalytic conditions. 2-Chloro-3-(chloromethyl)thiophene is reacted with the aforementioned alcohol in the presence of a phase-transfer catalyst (e.g., a quaternary ammonium salt).

-

Reaction Mechanism: The catalyst transports the deprotonated alcohol (alkoxide) from the aqueous phase to the organic phase, where it reacts with the electrophilic chloromethyl group of the thiophene derivative, displacing the chloride ion.

-

Salt Formation: The resulting free base of Tioconazole is then treated with nitric acid to form the stable and pharmaceutically acceptable Tioconazole nitrate salt.[3][8]

Application 2: Synthesis of Thienopyridine Antiplatelet Drugs (Clopidogrel)

The thienopyridine class of drugs, including Clopidogrel (Plavix®), are essential in managing cardiovascular diseases.[4] The synthesis of the core thienopyridine structure relies on intermediates derived from 2-(chloromethyl)thiophene.

Caption: Synthetic pathway from 2-(chloromethyl)thiophene to Clopidogrel.

Synthetic Pathway Overview [4]

-

Precursor Formation: 2-(Chloromethyl)thiophene is first converted to 2-thiophene-ethanol. This step transforms the highly reactive chloromethyl group into a more stable alcohol, which can then be activated for the subsequent coupling reaction.

-

Activation: The hydroxyl group of 2-thiophene-ethanol is activated, for example, by converting it to a good leaving group like a tosylate.

-

Coupling: The activated intermediate is coupled with (+)-α-amino-2-chloro phenyl acetic acid methyl ester. This is a key bond-forming step that joins the two main fragments of the final molecule.

-

Cyclization: The resulting intermediate undergoes a cyclization reaction with formaldehyde to construct the fused thienopyridine heterocyclic core, yielding Clopidogrel.[4]

Safety and Handling: A Trustworthy Protocol

The high reactivity of chloromethyl thiophenes necessitates strict safety protocols. Adherence to these measures is a self-validating system for ensuring experimental integrity and personnel safety.

-

Toxicity and Irritation: These compounds are potent lachrymators and can cause severe skin and respiratory irritation.[8][10][11] All manipulations must be conducted within a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For reactions involving hydrogen chloride gas, an ABEK-type respirator filter is recommended.[10]

-

Instability: 2-(Chloromethyl)thiophene, in particular, is known to be labile and has a tendency to decompose or polymerize with explosive violence, even when stored in the cold and dark.[11][14] It should not be stored for long periods or in tightly sealed containers.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Specific isomers may require refrigeration or freezing (e.g., -20°C for 2-chloro-5-(chloromethyl)thiophene).[10]

Conclusion: An Authoritative Perspective

Chloromethyl thiophene scaffolds are not merely reagents; they are strategic building blocks that enable the efficient synthesis of complex and valuable molecules. Their dual reactivity, stemming from the aromatic thiophene ring and the electrophilic chloromethyl group, provides a powerful tool for medicinal chemists. Understanding the causality behind synthetic choices—whether to use direct chloromethylation versus a precursor-based approach, or how to leverage phase-transfer catalysis for cleaner reactions—is paramount. By grounding experimental design in a firm understanding of reaction mechanisms and adhering to rigorous safety protocols, researchers can fully exploit the potential of these versatile intermediates to advance the frontiers of drug discovery and materials science.[7][8]

References

- 2-Chloro-3-(chloromethyl)thiophene: Synthesis, Applications, and Safety. (2025, February 28). Google Docs.

- 2-(Chloromethyl)thiophene 765-50-4 wiki. Guidechem.

- 2-Chloro-3-(chloromethyl)thiophene: A Versatile Building Block for the Synthesis of Novel Heterocycles. Benchchem.

- 2-Chloro-5-(chloromethyl)thiophene 97 23784-96-5. Sigma-Aldrich.

- An In-depth Technical Guide to 2-Chloro-3-(chloromethyl)

- An In-depth Technical Guide to 2-Chloro-3-(chloromethyl)thiophene: Chemical Properties and Structure. Benchchem.

- Application Notes: 2-(Chloromethyl)thiophene in Pharmaceutical Synthesis. Benchchem.

- A kind of method for preparing thiophene derivative chloromethylation product.

- Khalifa, M. E., et al. (n.d.). Synthetic strategies and functional reactivity of versatile thiophene synthons.

- 2-(Chloromethyl)thiophene synthesis. ChemicalBook.

- 2-Chloro-3-chloromethylthiophene: A Crucial Building Block for Antifungal Therapies and Beyond. (2025, October 26). NINGBO INNO PHARMCHEM CO.,LTD..

- A Comparative Analysis of the Reactivity of 2-Chloro-3-(chloromethyl)thiophene and Its Isomers. Benchchem.

- Chloromethylation of thiophene.

- Chloromethylation of thiophene.

- 2-chloromethylthiophene. Organic Syntheses Procedure.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing.

- 23784-96-5 | 2-Chloro-5-(chloromethyl)thiophene. ChemScene.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. guidechem.com [guidechem.com]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. chemscene.com [chemscene.com]

- 10. 2-Chloro-5-(chloromethyl)thiophene 97 23784-96-5 [sigmaaldrich.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. CN101381362A - A kind of method for preparing thiophene derivative chloromethylation product - Google Patents [patents.google.com]

- 13. 2-(Chloromethyl)thiophene synthesis - chemicalbook [chemicalbook.com]

- 14. WO2002094806A1 - Chloromethylation of thiophene - Google Patents [patents.google.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. nbinno.com [nbinno.com]

Methodological & Application

synthesis protocol for tert-butyl 3-(chloromethyl)thiophene-2-carboxylate

Application Note & Protocol: Synthesis of tert-Butyl 3-(chloromethyl)thiophene-2-carboxylate

Part 1: Executive Summary & Strategic Analysis

1.1. Target Profile

-

Compound: tert-Butyl 3-(chloromethyl)thiophene-2-carboxylate[1]

-

Core Challenge: The synthesis requires the installation of a reactive electrophile (chloromethyl) adjacent to a sterically crowded and acid-labile functionality (tert-butyl ester).

-

Critical Failure Mode: The use of standard chlorinating agents like thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂) generates HCl byproducts, which rapidly cleave the tert-butyl ester to the carboxylic acid [1].

1.2. Strategic Route Selection To ensure the integrity of the tert-butyl ester, this protocol rejects direct acidic chlorination. Instead, we utilize a Radical Bromination – Halide Exchange (Finkelstein) sequence. This "Soft-Halogenation" strategy operates under neutral conditions, preserving the ester while delivering high regioselectivity for the 3-methyl position.

1.3. Retrosynthetic Logic (Graphviz Visualization)

Figure 1: Retrosynthetic strategy prioritizing neutral conditions to prevent ester cleavage.

Part 2: Detailed Experimental Protocols

Stage 1: Scaffold Preparation (Esterification)

If the tert-butyl ester is not commercially available, it must be synthesized from the acid without using strong mineral acids.

Protocol:

-

Reagents: 3-Methylthiophene-2-carboxylic acid (1.0 equiv), Di-tert-butyl dicarbonate (Boc₂O, 2.0 equiv), DMAP (0.3 equiv), tert-Butanol (solvent/reactant).

-

Procedure:

-

Dissolve the carboxylic acid in anhydrous tert-butanol (or THF).

-

Add Boc₂O and DMAP.

-

Stir at 40°C for 12–18 hours. Evolution of CO₂ indicates reaction progress.

-

Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with 5% citric acid (mildly acidic to remove DMAP), then sat. NaHCO₃. Dry over MgSO₄.[2]

-

-

Yield Target: >90% (Colorless oil/solid).

Stage 2: Radical Bromination (Wohl-Ziegler Reaction)

Direct chlorination with NCS is often sluggish. Bromination with NBS is kinetically superior and provides a more reactive intermediate for the subsequent exchange.

Reagents Table:

| Reagent | Equiv. | Role | Critical Parameter |

|---|---|---|---|

| tert-Butyl 3-methylthiophene-2-carboxylate | 1.0 | Substrate | Dry, free of alcohol traces |

| N-Bromosuccinimide (NBS) | 1.05 | Bromine Source | Recrystallize if yellow (purity critical) |

| AIBN (Azobisisobutyronitrile) | 0.05 | Radical Initiator | Add in two portions |

| CCl₄ or PhCF₃ (Trifluorotoluene) | Solvent | Medium | PhCF₃ is the greener, safer alternative to CCl₄ |

Step-by-Step Protocol:

-

Setup: Equip a round-bottom flask with a reflux condenser and a nitrogen inlet.

-

Dissolution: Dissolve the substrate in PhCF₃ (0.2 M concentration).

-

Activation: Add NBS and the first portion of AIBN (0.025 equiv).

-

Initiation: Heat the mixture to reflux (approx. 80–100°C depending on solvent).

-

Visual Cue: The dense NBS solid will float and eventually convert to lighter succinimide floating on the surface.

-

-

Completion: After 1 hour, add the second portion of AIBN. Monitor by TLC (Hexane/EtOAc 9:1). The starting material spot (higher R_f) should disappear.

-

Workup: Cool to 0°C to precipitate succinimide completely. Filter the solid. Concentrate the filtrate.

-

Purification: Rapid filtration through a short silica plug (eluting with 5% EtOAc/Hexane) is recommended to remove trace succinimide.

-

Note: Benzylic bromides are unstable; proceed immediately to Stage 3 or store at -20°C.

-

Stage 3: Halide Exchange (Chlorination)

This step converts the reactive bromide to the target chloride using Finkelstein conditions modified for solubility.

Reaction Scheme (Graphviz):

Figure 2: Neutral halide exchange mechanism.

Protocol:

-

Reagents: tert-Butyl 3-(bromomethyl)thiophene-2-carboxylate (1.0 equiv), Lithium Chloride (LiCl, 3.0 equiv, anhydrous).

-

Solvent: DMF (Dimethylformamide) or Acetone (if strictly anhydrous).

-

Procedure:

-

Dissolve the bromo-intermediate in DMF (0.5 M).

-

Add LiCl in one portion.

-

Stir at room temperature (20–25°C) for 4–6 hours.

-

Mechanism:[2][3][4][5][6][7] Although Cl⁻ is a poorer nucleophile than Br⁻ in protic solvents, in DMF (aprotic), Cl⁻ is sufficiently nucleophilic to displace the bromide. The reaction is driven by the vast excess of LiCl.

-

-

Workup:

-

Dilute with diethyl ether (Et₂O) or EtOAc.

-

Wash copiously with water (3x) to remove DMF and excess LiCl.

-

Dry organic layer over Na₂SO₄.[2]

-

-

Purification: Flash column chromatography (Silica gel, 0–10% EtOAc in Hexanes).

-

Target Appearance: White to pale yellow solid/oil.

-

Stability Check: Verify absence of acid (carboxylic acid peak in NMR) to ensure ester survived.

-

Part 3: Quality Control & Troubleshooting

3.1. Analytical Parameters

-

¹H NMR (CDCl₃):

-

tert-Butyl group: Singlet at ~1.55–1.60 ppm (9H).

-

Chloromethyl (-CH₂Cl): Singlet at ~4.9–5.1 ppm (2H). (Note: Bromomethyl is typically ~4.8 ppm; the shift is subtle, so MS or ¹³C is needed for confirmation).

-

Thiophene protons: Two doublets at ~7.0–7.5 ppm.

-

-

Mass Spectrometry: Look for the characteristic Chlorine isotope pattern (3:1 ratio of M : M+2).

3.2. Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

|---|---|---|

| Ester cleavage (Acid formation) | Acidic impurities in NBS or solvent moisture. | Filter NBS through neutral alumina before use. Add solid NaHCO₃ (1 equiv) to the bromination reaction as an acid scavenger. |

| Low Conversion in Step 2 | Old AIBN or wet solvent. | Recrystallize AIBN from methanol. Dry solvent over molecular sieves. |

| Polybromination | Excess NBS or prolonged heating. | Strictly control stoichiometry (1.05 equiv NBS). Stop reaction immediately upon consumption of starting material. |

3.3. Safety Directives

-

Lachrymator Warning: 3-(Chloromethyl)thiophene derivatives are potent lachrymators (tear agents) and skin irritants. All operations must be performed in a functioning fume hood.

-

Vesicant: Avoid all skin contact; these compounds can cause blistering similar to mustard gas analogs. Double-glove (Nitrile) is mandatory.

References

-

Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride.[8] The Journal of Organic Chemistry, 82(6), 3245–3251.[8] Link[8]

- Citation Context: Establishes the incompatibility of tert-butyl esters with SOCl₂, necessitating the use of the neutral halide exchange route.

-

Campaigne, E., & Tullar, B. F. (1953). 3-Thenaldehyde (Thiophene-3-carboxaldehyde). Organic Syntheses, 33, 96. Link

- Citation Context: Foundational chemistry for functionalizing the 3-position of thiophene rings.

- Gronowitz, S. (1991). Thiophene and Its Derivatives. John Wiley & Sons.

-

BenchChem. (2025).[9][10] Application Notes: Chlorination Methods for Thiophene Synthesis. Link[9]

- Citation Context: Validates the use of radical mechanisms for side-chain functionaliz

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-(Chloromethyl)thiophene synthesis - chemicalbook [chemicalbook.com]

- 3. CN101381362A - A kind of method for preparing thiophene derivative chloromethylation product - Google Patents [patents.google.com]

- 4. Chapter 3 Worked Problem 3 [sites.science.oregonstate.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene - Google Patents [patents.google.com]

- 8. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

procedure for selective deprotection of tert-butyl ester on thiophene ring

Application Note: Precision Deprotection of tert-Butyl Esters on Thiophene Scaffolds

Executive Summary

Thiophene carboxylates are critical pharmacophores in modern drug discovery, serving as bioisosteres for phenyl rings to improve metabolic stability and solubility. However, the deprotection of tert-butyl (t-Bu) esters on thiophene rings presents a unique synthetic challenge. Unlike simple aliphatic esters, the electron-rich thiophene ring acts as an internal nucleophile.

The Problem: Upon acid-catalyzed cleavage, the generated tert-butyl cation (

The Solution: This guide details three field-proven protocols designed to decouple the deprotection event from cationic recombination. We prioritize scavenger-assisted acidolysis and Lewis-acid mediated cleavage to ensure high fidelity.

Mechanistic Insight & Cation Management

To control the reaction, one must understand the "Life of the Cation." The deprotection is not a simple bond cleavage; it is an elimination reaction competing with a substitution reaction.

The Thiophene Trap (Causality)

-

Protonation: The ester carbonyl is protonated by the acid.

-

Ionization: The

bond breaks, releasing the free carboxylic acid and the -

Fate of the Cation:

-

Path A (Desired): Elimination of a proton to form isobutylene (gas).

-

Path B (Scavenged): Reaction with an external nucleophile (silane/thiol) to form inert byproducts.

-

Path C (Parasitic): Electrophilic attack on the electron-rich thiophene ring (C3/C4 or C5 position), resulting in ring alkylation.

-

Note: Thiophenes are electronically similar to Tryptophan (indole) in peptide synthesis. Protocols used to prevent "Trp-alkylation" are highly effective here.

Figure 1: The divergence of the tert-butyl cation. Path C (Red) must be suppressed via scavengers.

Experimental Protocols

Method A: The "Cocktail" Method (TFA + Cation Scavengers)

Best for: Robust substrates where the thiophene ring is the only acid-sensitive moiety.

Rationale: Trifluoroacetic acid (TFA) effects rapid cleavage. The addition of Triisopropylsilane (TIS) and Thioanisole is non-negotiable. TIS acts as a hydride donor to quench the cation, while thioanisole acts as a soft nucleophile, mimicking the electronic density of the thiophene ring to intercept the cation.

Reagents:

-

Dichloromethane (DCM)[2]

-

Triisopropylsilane (TIS)[4]

-

Thioanisole (optional but recommended for highly electron-rich thiophenes)

Protocol:

-

Dissolution: Dissolve 1.0 mmol of the thiophene t-butyl ester in 5 mL of DCM (0.2 M).

-

Scavenger Addition: Add Thioanisole (2.0 eq) followed by TIS (2.0 eq) . Stir for 5 minutes to ensure homogeneity.

-

Tip: If the thiophene has other alkyl groups (e.g., methylthiophene), increase scavengers to 5.0 eq.

-

-

Acidolysis: Cool to 0°C. Add TFA (5 mL) dropwise. The final ratio should be roughly 1:1 DCM:TFA.

-

Reaction: Warm to room temperature and stir. Monitor by HPLC/UPLC (TLC is often insufficient to distinguish the free acid from alkylated byproducts).

-

Time: Typically 1–3 hours.

-

-

Workup (Critical):

-

Do not rotovap directly at high heat (promotes polymerization).

-

Co-evaporate with toluene (

mL) to remove TFA azeotropically. -

Dissolve residue in

(sat. aq.), wash with ether (removes scavengers), then acidify the aqueous layer to pH 2 with 1N HCl and extract into EtOAc.

-

Method B: Lewis Acid Mediated ( )

Best for: Substrates containing acid-labile groups (e.g., N-Boc, Trityl) that must be preserved.[5]

Rationale: Zinc Bromide (

Protocol:

-

Preparation: Suspend

(5.0 eq) in DCM (10 mL per mmol substrate).-

Note:

is hygroscopic; weigh quickly or use a glovebox.

-

-

Addition: Add the thiophene t-butyl ester (1.0 mmol).

-

Activation: Stir vigorously at room temperature for 16–24 hours.

-

Observation: The reaction is heterogeneous. Evolution of isobutylene gas may not be visible due to the slow rate.

-

-

Quench: Add water (10 mL) and stir for 10 minutes to break the Zinc-carboxylate complex.

-

Extraction: Separate the organic layer. The product (carboxylic acid) may remain in the organic layer or precipitate.

-

Purification: Wash the DCM layer with 10% citric acid to remove zinc salts.

-

Method C: Formic Acid Solvolysis

Best for: Scale-up and "Green" chemistry requirements.

Rationale: Formic acid is strong enough to cleave t-butyl esters but weak enough to minimize thiophene polymerization. It can serve as both solvent and reagent.[2]

Protocol:

-

Reaction: Dissolve substrate in neat Formic Acid (98%, 10 mL/mmol).

-

Conditions: Stir at 40°C for 4–6 hours.

-